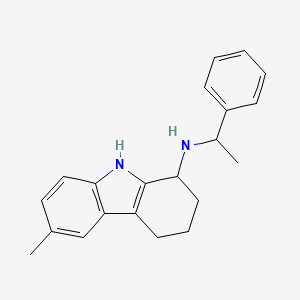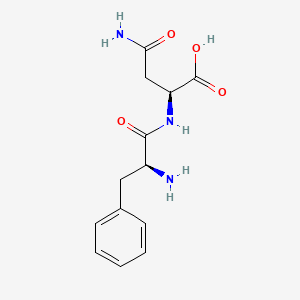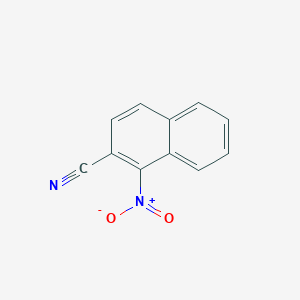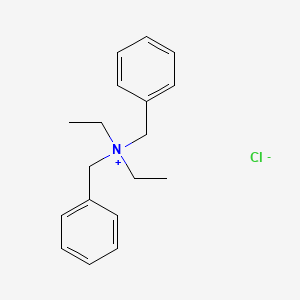
Hexa-2,4-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C₆H₆O It is a member of the diynes family, characterized by the presence of two triple bonds in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyn-1-OL can be synthesized through several methods. One common approach involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst. This reaction is typically carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . Another method involves the homocoupling of terminal alkynes using catalytic copper(II) and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like nickel peroxide in benzene.
Substitution: It reacts with halogeno-acetylenes in the presence of copper(I) derivatives.
Cyclization: It can participate in domino reactions with 1,3-dicarbonyl compounds to form aryl/heteroaryl-fused benzofurans and indoles.
Common Reagents and Conditions
Oxidation: Nickel peroxide in benzene.
Substitution: Copper(I) derivatives and halogeno-acetylenes in pyridine at 35–50°C.
Cyclization: 1,3-dicarbonyl compounds under inert atmosphere using freshly distilled anhydrous solvents.
Major Products Formed
Oxidation: Terminal acetylenes like penta-1,3-diyne.
Substitution: Diynols such as 5-phenylpenta-2,4-diyn-1-ol.
Cyclization: Aryl/heteroaryl-fused benzofurans and indoles.
Applications De Recherche Scientifique
Hexa-2,4-diyn-1-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Hexa-2,4-diyn-1-OL involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Hexa-2,4-diyn-1-OL can be compared with other similar compounds such as:
2,4-Hexadien-1-ol: This compound has a similar structure but contains double bonds instead of triple bonds.
Hexa-2,4-diyn-1-ylbenzene: This compound has a benzene ring attached to the diyn-1-ol structure.
Uniqueness
This compound is unique due to its specific arrangement of triple bonds, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
3876-62-8 |
|---|---|
Formule moléculaire |
C6H6O |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C6H6O/c1-2-3-4-5-6-7/h7H,6H2,1H3 |
Clé InChI |
OVNDGPBXVBJISI-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)
![tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate](/img/structure/B14146675.png)

![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)

![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)



